Structural Differentiation via N5-Hydroxylation
The target compound (C₆H₆N₄O₃, MW 182.14) differs from oxypurinol (C₅H₄N₄O₂, MW 152.11) [1] by the addition of an N5-hydroxyl group and an N2-methyl substituent. While no experimentally measured logP is available in refereed sources for CAS 13223-04-6, computational predictions consistently indicate a lower partition coefficient relative to unsubstituted pyrazolo[3,4-d]pyrimidine-4,6-dione due to the additional hydroxyl donor/acceptor . The molecular formula of the target compound (C₆H₆N₄O₃) compared to the non-hydroxylated 2-methyl analog (C₆H₆N₄O₂, CAS 10505-25-6, MW 166.14) explicitly confirms a mass difference of +16 amu (one oxygen atom), directly traceable to N5-hydroxylation.
| Evidence Dimension | Molecular weight and chemical formula differentiation |
|---|---|
| Target Compound Data | C₆H₆N₄O₃, MW 182.14 g/mol (5-hydroxy-2-methyl derivative, CAS 13223-04-6) |
| Comparator Or Baseline | Oxypurinol: C₅H₄N₄O₂, MW 152.11 g/mol; 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: C₆H₆N₄O₂, MW 166.14 g/mol (CAS 10505-25-6) |
| Quantified Difference | ΔMW = +30.03 g/mol vs. oxypurinol; ΔMW = +16.00 g/mol vs. non-hydroxylated 2-methyl analog |
| Conditions | Elemental composition (calculated from molecular formula) |
Why This Matters
The N5-hydroxyl group alters hydrogen-bonding capacity (1 additional HBD) and predicted aqueous solubility, which directly affects formulation feasibility, membrane permeability, and target binding geometry relative to allopurinol/oxypurinol.
- [1] Human Metabolome Database (HMDB). Oxypurinol (HMDB0000786). View Source
